

The Efficacy of Peracetic Acid Across Microbial Kingdoms: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

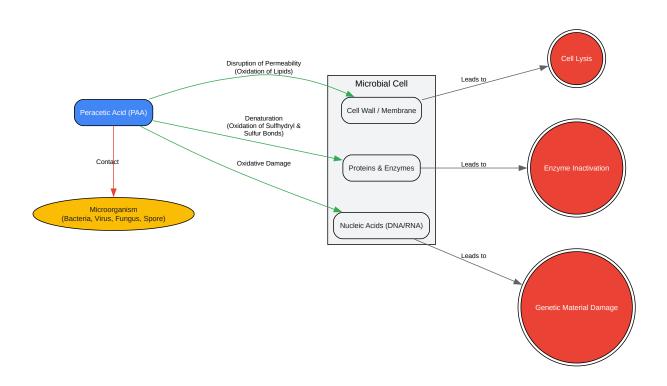
Peracetic acid (PAA) has emerged as a potent, broad-spectrum biocide with extensive applications in disinfection and sterilization. Its high efficacy at low concentrations, rapid action, and favorable environmental profile—decomposing into harmless byproducts of acetic acid, water, and oxygen—make it a compelling alternative to traditional disinfectants. This technical guide provides a comprehensive overview of the effects of peracetic acid on a diverse range of microorganisms, details the experimental protocols for its evaluation, and elucidates its mechanisms of action.

Mechanism of Action

The antimicrobial activity of peracetic acid is primarily attributed to its high oxidizing potential.[1] [2][3] It functions by denaturing proteins, disrupting cell wall permeability, and oxidizing sulfhydryl and sulfur bonds in proteins, enzymes, and other metabolites.[4] This multi-targeted assault ensures a broad spectrum of activity and a low probability of microbial resistance.

The primary mode of action is oxidation of the outer cell membrane of vegetative bacterial cells, endospores, yeasts, and mold spores.[1] This oxidation leads to the disruption of the cell membrane, causing leakage of intracellular components and ultimately cell lysis.[5][6] PAA can damage virtually all types of macromolecules associated with a microorganism, including carbohydrates, nucleic acids, lipids (via lipid peroxidation), and amino acids.[5]





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Figure 1: General mechanism of peracetic acid's antimicrobial action.

Antimicrobial Efficacy of Peracetic Acid

The effectiveness of peracetic acid as a disinfectant is dependent on several factors, including its concentration, the contact time, temperature, and the presence of organic matter.

Bactericidal Activity



PAA is highly effective against a wide range of both Gram-positive and Gram-negative bacteria.

Target Microorganism	PAA Concentration (ppm)	Contact Time	Log Reduction	Conditions
Escherichia coli	150	-	Compliant with EN-13697	-
Pseudomonas aeruginosa	150	-	Compliant with EN-13697	-
Enterococcus hirae	150	-	Compliant with EN-13697	-
Staphylococcus aureus	150	-	Compliant with EN-13697	-
Listeria monocytogenes	75	-	Compliant with EN-13697	-
Salmonella typhimurium	75	-	Compliant with EN-13697	-
Gram-positive & Gram-negative bacteria	<100	< 5 minutes	Inactivation	Clean conditions
Gram-positive & Gram-negative bacteria	200-500	-	Inactivation	In the presence of organic matter[4]

Virucidal Activity

The virucidal efficacy of PAA varies depending on the virus type (enveloped vs. non-enveloped) and the experimental conditions.



Target Virus	PAA Concentration (ppm)	Temperature (°C)	Contact Time	Test Method
Poliovirus	1500	35	5 minutes	Quantitative Suspension Test
Adenovirus	400	20	5 minutes	Quantitative Suspension Test
Murine Norovirus	400	20	5 minutes	Quantitative Suspension Test
Adenovirus	400	20	5 minutes	Carrier Assay
Murine Norovirus	1000	20	5 minutes	Carrier Assay
Poliovirus	1000	35	5 minutes	Carrier Assay

Data sourced from a study evaluating virucidal efficacy for instrument disinfection.[7]

Fungicidal and Yeasticidal Activity

PAA demonstrates robust activity against fungi and yeasts, although typically at higher concentrations than required for bactericidal effects.

Target Microorganism	PAA Concentration (ppm)	Contact Time	Log Reduction	Conditions
Fungi	1875	-	Compliant with EN-13697	-
Yeasts	1200	-	Compliant with EN-13697	-
Fungi and Yeasts	<100	< 5 minutes	Inactivation	Clean conditions

Sporicidal Activity



Bacterial spores are notoriously resistant to disinfectants. PAA is an effective sporicide, though efficacy is highly dependent on concentration and contact time.

Target Spore	PAA Concentration (ppm)	Contact Time	Log Reduction	Conditions
Bacillus subtilis spores	500 - 10,000	15 seconds - 30 minutes	Inactivation	Suspension
Clostridioides difficile spores	4000	15 seconds	7-log	Heavily soiled conditions
Clostridioides difficile spores	1000	1 minute	3-log	Clean and dirty conditions

Experimental Protocols

Standardized testing methodologies are crucial for evaluating the efficacy of disinfectants. The following are summaries of key European Norm (EN) and AOAC International protocols relevant to peracetic acid.

EN 14476: Quantitative Suspension Test for Virucidal Activity

This is a phase 2, step 1 test to determine the virucidal activity of chemical disinfectants in the medical field.

Methodology:

- Preparation: A suspension of the test virus is prepared in a solution containing an interfering substance (e.g., bovine albumin) to simulate clean or dirty conditions.
- Exposure: The disinfectant is added to the virus suspension at various concentrations.
- Contact Time: The mixture is incubated for a specified contact time at a controlled temperature.

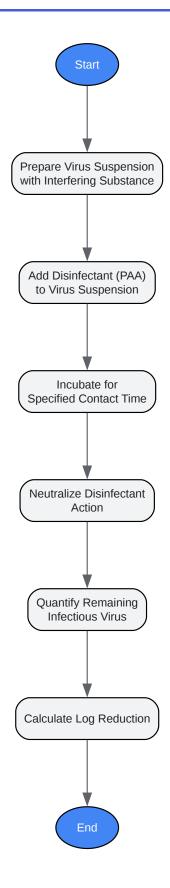
Foundational & Exploratory





- Neutralization: The action of the disinfectant is stopped by dilution into a neutralizer.
- Enumeration: The remaining infectious virus particles are quantified using a suitable cell culture-based assay.
- Calculation: The log reduction in viral titer is calculated by comparing the results to a water control. A ≥ 4-log reduction is typically required to pass.[8][9][10]





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Figure 2: Workflow for the EN 14476 quantitative suspension test.



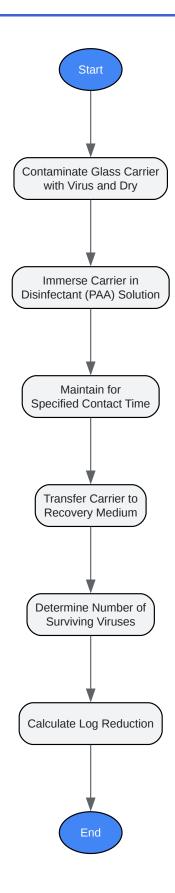
EN 17111: Quantitative Carrier Test for Virucidal Activity for Instruments

This is a phase 2, step 2 test that simulates the practical conditions of instrument disinfection by immersion.

Methodology:

- Carrier Preparation: A suspension of the test virus with an interfering substance is spread onto a glass carrier and allowed to dry.
- Immersion: The dried, contaminated carrier is immersed in the disinfectant solution. A control carrier is immersed in hard water.
- Contact Time: The carriers remain in the solutions for the specified contact time.
- Recovery: The carriers are transferred to a medium to recover the surviving viruses.
- Enumeration: The number of viable virus particles is determined.
- Calculation: The log reduction is calculated by comparing the disinfectant-treated carrier to the water control. A ≥ 4-log reduction is required for efficacy.[11][12][13]





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Figure 3: Workflow for the EN 17111 quantitative carrier test.



Standard Methods for Sporicidal Activity

Several methods are used to evaluate sporicidal efficacy, including suspension tests and carrier tests.

- EN 14347: Basic Sporicidal Activity (Quantitative Suspension Test): This phase 1 test involves mixing a bacterial spore suspension with the disinfectant and enumerating the survivors after a specified contact time. A ≥ 4-log reduction is required to pass.[14]
- AOAC 966.04: Sporicidal Activity of Disinfectants (Carrier Test): This method uses carriers (e.g., porcelain penicylinders, silk sutures) inoculated with spores of Bacillus subtilis and Clostridium sporogenes. The carriers are exposed to the disinfectant, then transferred to a recovery medium and incubated for 21 days to observe for growth.[7]

Conclusion

Peracetic acid is a highly effective, broad-spectrum antimicrobial agent with well-documented efficacy against bacteria, viruses, fungi, and spores. Its rapid action and favorable environmental profile make it a valuable tool in various disinfection and sterilization applications. Understanding the quantitative efficacy and the standardized methodologies for its evaluation is critical for its appropriate and effective use in research, healthcare, and industrial settings. The continued investigation into its mechanisms of action will further solidify its role as a key disinfectant in the control of microbial contamination.

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